1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
Overview
Description
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its potential anticancer properties and its ability to inhibit certain enzymes involved in cancer cell proliferation .
Preparation Methods
The synthesis of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Urea Derivative: The final step involves the reaction of the thiadiazole intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative
Chemical Reactions Analysis
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and division. Additionally, it induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a 2-methoxyphenyl group. Both compounds exhibit anticancer properties but may differ in their potency and selectivity.
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another thiadiazole derivative with different substituents.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-25-15-5-3-2-4-14(15)20-17(24)21-18-23-22-16(27-18)11-26-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWJOXDTXIOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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